molecular formula C10H13I B1315382 (4-iodobutyl)Benzene CAS No. 64283-87-0

(4-iodobutyl)Benzene

Cat. No. B1315382
Key on ui cas rn: 64283-87-0
M. Wt: 260.11 g/mol
InChI Key: LQNMGMMOHCDYPF-UHFFFAOYSA-N
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Patent
US05861428

Procedure details

Sodium iodide (8.9 g, 59.2 mol) and 4-phenyl-1-chlorobutane (5.0 g, 29.6 mol) were added to acetone (29.6 mL) at rt. The mixture was heated to 70° C. for 12 h. The resulting solution was gravity filtered to remove salts. The solvent was removed under reduced pressure and excess salts were dissolved in water (100 mL). Hexane (100 mL) was added to the aqueous mixture. The phases were separated and the organic phase was washed with saturated sodium bisulfite solution (3×50 mL), treated with decolorizing carbon, and gravity filtered. The organic layer was then dried (MgSO4), filtered, and concentrated in vacuo to afford 4-phenyl-1-iodobutane (6.94 g, 90%).
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
29.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].[C:3]1([CH2:9][CH2:10][CH2:11][CH2:12]Cl)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>CC(C)=O>[C:3]1([CH2:9][CH2:10][CH2:11][CH2:12][I:1])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCCl
Name
Quantity
29.6 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove salts
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and excess salts
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved in water (100 mL)
ADDITION
Type
ADDITION
Details
Hexane (100 mL) was added to the aqueous mixture
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with saturated sodium bisulfite solution (3×50 mL)
ADDITION
Type
ADDITION
Details
treated with decolorizing carbon, and gravity
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCCI
Measurements
Type Value Analysis
AMOUNT: MASS 6.94 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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